

A Comparative Guide to Inter-laboratory Quantification of Paliperidone

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Compound of Interest		
Compound Name:	Paliperidone Palmitate-d4	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of paliperidone, an atypical antipsychotic medication. The information presented is collated from a review of published single-laboratory validation studies, offering an objective overview of method performance to aid in the selection of appropriate analytical techniques for research, quality control, and clinical monitoring.

Introduction

Accurate and precise quantification of paliperidone is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. While a formal inter-laboratory comparison study with standardized samples has not been identified in the public literature, this guide synthesizes data from multiple independent studies to present a comparative overview of commonly employed analytical methods. The primary techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative performance characteristics of different analytical methods for paliperidone quantification as reported in various studies. These tables are intended to provide a comparative snapshot of the capabilities of each method.



Table 1: Comparison of HPLC-UV Methods for Paliperidone Quantification

Parameter	Method 1	Method 2	Method 3
Linearity Range	7.5-150 μg/mL[1]	5-30 μg/mL[2]	5-30 μg/mL[3]
Accuracy (% Recovery)	100.15% - 101.29%[1]	98.5% - 101.3%[2]	101.10% ± 1.635%[3]
Precision (%RSD)	< 2%[1]	Not explicitly stated	0.8077%[3]
Limit of Detection (LOD)	0.14 μg/mL[1]	Not explicitly stated	0.580531 μg/mL[3]
Limit of Quantitation (LOQ)	0.42 μg/mL[1]	Not explicitly stated	1.75918 μg/mL[3]
Wavelength (nm)	237[1]	275[2]	225[3]

Table 2: Comparison of LC-MS/MS Methods for Paliperidone Quantification in Human Plasma

Parameter	Method 1	Method 2	Method 3
Linearity Range	0.200-55.00 ng/mL[4] [5]	0.2-100 ng/mL[6]	0.2094-20.94 ng/mL[7]
Accuracy	94.2% - 101.4%[4][5]	Good precision and accuracy[6]	< 15% (as intra- and inter-day precision and accuracy)[7]
Precision (%RSD)	Within 101.5% (as within-run and between-run precisions)[4]	Good precision and accuracy[6]	< 15% (as intra- and inter-day precision and accuracy)[7]
Lower Limit of Quantitation (LLOQ)	0.200 ng/mL[4][5]	0.2 ng/mL[6]	Not explicitly stated
Internal Standard	Paliperidone-d4[4][5]	Not explicitly stated	Metoprolol[7]

Table 3: Comparison of HPTLC Methods for Paliperidone Quantification



Parameter	Method 1	Method 2	Method 3
Linearity Range	500-2500 ng/band[8]	20-140 ng/band[9][10]	100-600 ng/mL[11] [12]
Accuracy (% Recovery)	Not explicitly stated	Not explicitly stated	Not explicitly stated
Precision (%RSD)	Not explicitly stated	Not explicitly stated	< 5% at LOQ[12]
Limit of Detection (LOD)	47.70 ng/band[8]	13.573 ng/band[9]	15.11 ng/spot[11][12]
Limit of Quantitation (LOQ)	144.56 ng/band[8]	41.130 ng/band[9]	45.79 ng/spot[11][12]
Wavelength (nm)	236[8]	Not explicitly stated	284[11][12]

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques cited in this guide.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Method 1 (Stability-Indicating RP-HPLC)[1]

- Chromatographic Separation: Phenomenex, Gemini NX, Octadecyl silane column (150x4.6 mm, 5 μ m).
- Mobile Phase: Methanol: Acetonitrile: 0.15% v/v triethylamine in water (pH 6) in the ratio of 50:20:30 v/v.
- Flow Rate: 1 mL/min.
- Detection: UV at 237 nm.



Sample Preparation (for solid dosage form): Twenty tablets are weighed and crushed. A
portion of the powder equivalent to a specific weight of paliperidone is accurately weighed,
dissolved in diluent, sonicated, and diluted to the final concentration. The solution is then
filtered before injection.

Method 2[2]

- Chromatographic Separation: Thermosil Symmetry C18 (100 x 4.6 mm I.D., 5 μm particle size).
- Mobile Phase: Ammonium acetate buffer (pH 4.0) and acetonitrile in a 50:50 v/v ratio.
- Flow Rate: 0.8 mL/min.
- Detection: UV at 275 nm.
- Standard and Sample Preparation: A stock solution of paliperidone is prepared by dissolving a known weight in the mobile phase. Working standards and samples are prepared by further dilution. For tablets, a powder equivalent to a known amount of paliperidone is dissolved in the mobile phase, sonicated, and diluted.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Method for Quantification in Human Plasma[4][5]

- Sample Preparation: Solid Phase Extraction (SPE) is used to extract paliperidone and the internal standard (Paliperidone-d4) from human plasma.
- Chromatographic Separation: Thermo Betabasic-8, 5 µm 100 mm x 4.6 mm column.
- Mobile Phase: Methanol: Ammonium acetate solution (70:30 v/v).
- Flow Rate: 1.0 mL/minute with a 1:1 post-column split.
- Detection: Mass Spectrometry with Multiple Reaction Monitoring (MRM).
 - Paliperidone transition: 427.2 > 207.2 (m/z)





Paliperidone-d4 transition: 431.2 > 211.2 (m/z)

High-Performance Thin-Layer Chromatography (HPTLC)

Method 1[8]

- Stationary Phase: Aluminium TLC plates precoated with silica gel 60F254.
- Mobile Phase: Chloroform: Methanol (3:7 v/v).
- Detection: Densitometric analysis in absorbance mode at 236 nm.

Method 2[11][12]

- Stationary Phase: Aluminium-backed layer of silica gel 60F254.
- Mobile Phase: Methanol—ethyl acetate (8.0 + 2.0 v/v).
- Detection: Densitometric analysis at 284 nm.

Mandatory Visualizations

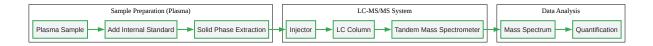
The following diagrams illustrate the typical experimental workflows for the described paliperidone quantification methods.



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HPLC-UV Experimental Workflow for Paliperidone Quantification.





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LC-MS/MS Experimental Workflow for Paliperidone in Plasma.



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HPTLC Experimental Workflow for Paliperidone Quantification.

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